![molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5](/img/structure/B2763087.png)

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

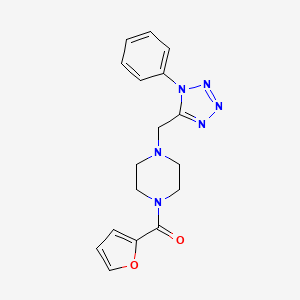

The compound “2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile” is an organic molecule that contains a nitrile group (-C≡N), a trifluoromethyl group (-CF3), and a phenylsulfanyl group (Ph-S-). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, which could cause the molecule to have a polar nature. The phenyl rings could contribute to the compound’s planarity and rigidity .Chemical Reactions Analysis

The nitrile group is susceptible to hydrolysis, reduction, and other reactions that involve the triple bond. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, and the trifluoromethyl group could increase its lipophilicity .Applications De Recherche Scientifique

Sulfhydryl Groups Study

A study on sulfhydryl groups indicates the utility of aromatic disulfides, closely related to the chemical family of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, for determining sulfhydryl content in biological materials, showcasing its relevance in biochemical research (Ellman, 1959).

Organic Synthesis Advancements

Research highlights the novel trimerization of α-phenylsulfanyl isocyanides, demonstrating the compound's role in synthesizing complex dihydropyrimidine derivatives. This process underscores its significance in organic synthesis, providing a pathway to create substances with potential biological activities (Uno et al., 1996).

Chemical Synthesis and Antimicrobial Activities

A study on the synthesis of pyrido[2,1-c][1,2,4]triazine derivatives from 2-hydrazino-4-(4-methoxyphenyl)-6-pheny-nicotinonitrile demonstrates the chemical's application in creating molecules with potential antimicrobial activities. This research provides insights into the compound's utility in developing new pharmaceutical agents (Zaki et al., 2004).

Material Science and Engineering

In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of this compound. These membranes show enhanced performance in dye treatment applications, illustrating the compound's importance in environmental engineering and water purification technologies (Liu et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as trifluoromethyl phenyl sulfone are known to interact with arylthiolate anions .

Mode of Action

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, a related compound . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation of thiophenols . This suggests that 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile may have a similar mode of action.

Biochemical Pathways

The s-trifluoromethylation of thiophenols, which is achieved by related compounds, suggests that it may influence pathways involving these molecules .

Result of Action

The compound’s potential interaction with arylthiolate anions and its possible role in s-trifluoromethylation suggest that it may have significant effects at the molecular level .

Action Environment

The related compound trifluoromethyl phenyl sulfone is known to undergo reactions under visible light irradiation , suggesting that light conditions may play a role in the action of this compound.

Propriétés

IUPAC Name |

2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTBWAXKRRTZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)